molecular formula C10H12O5S B2727973 Methyl 3-(2-ethoxy-2-oxoethoxy)thiophene-2-carboxylate CAS No. 339008-04-7

Methyl 3-(2-ethoxy-2-oxoethoxy)thiophene-2-carboxylate

Cat. No.: B2727973
CAS No.: 339008-04-7
M. Wt: 244.26
InChI Key: MGVOGNVDLGQZHF-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
Methyl 3-(2-ethoxy-2-oxoethoxy)thiophene-2-carboxylate (CAS: 339008-04-7) is a thiophene-based ester derivative with the molecular formula C₁₀H₁₂O₅S and a molecular weight of 244.26 g/mol . Its structure features a thiophene ring substituted at the 3-position with a 2-ethoxy-2-oxoethoxy group and at the 2-position with a methoxycarbonyl group. This compound is typically stored under standard laboratory conditions, though specific hazard data remain uncharacterized .

Properties

IUPAC Name

methyl 3-(2-ethoxy-2-oxoethoxy)thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O5S/c1-3-14-8(11)6-15-7-4-5-16-9(7)10(12)13-2/h4-5H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGVOGNVDLGQZHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(SC=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-ethoxy-2-oxoethoxy)thiophene-2-carboxylate typically involves the esterification of thiophene-2-carboxylic acid with ethyl oxalyl chloride, followed by methanolysis. The reaction is carried out under anhydrous conditions to prevent hydrolysis and is often catalyzed by a base such as pyridine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-ethoxy-2-oxoethoxy)thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(2-ethoxy-2-oxoethoxy)thiophene-2-carboxylate is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(2-ethoxy-2-oxoethoxy)thiophene-2-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active metabolites, which can then interact with enzymes or receptors in biological systems. The thiophene ring may also participate in π-π interactions with aromatic residues in proteins, influencing their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent and Positional Isomers

Methyl 3-(2-methoxy-2-oxoethoxy)benzo[b]thiophene-2-carboxylate (CAS: 58108-07-9)
  • Molecular Formula : C₁₃H₁₂O₅S
  • Key Differences: The thiophene ring is fused with a benzene ring (benzo[b]thiophene), increasing molecular weight (280.30 g/mol) and lipophilicity . The ethoxy group in the target compound is replaced by a methoxy group, slightly reducing steric bulk.
Methyl 2-(2-methoxy-2-oxoethyl)thiophene-3-carboxylate (CAS: 69497-83-2)
  • Molecular Formula : C₉H₁₀O₄S
  • Key Differences: Substituents are reversed: the 2-position has a methoxycarbonyl group, while the 3-position has a 2-methoxy-2-oxoethyl group .

Functional Group Variations

Methyl 5-chloro-3-[(2-methoxy-2-oxoethyl)(methyl)sulfamoyl]thiophene-2-carboxylate (CAS: 70374-38-8)
  • Molecular Formula: C₁₀H₁₂ClNO₆S₂
  • Key Differences: Incorporates a chlorine atom (electron-withdrawing) at the 5-position and a sulfamoyl group (N-methylated) at the 3-position . Impact: The chlorine atom increases electrophilicity, enhancing reactivity in cross-coupling reactions.
Ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate
  • Molecular Formula: C₁₂H₁₂BrNO₄S₂
  • Key Differences: Contains bromine (electrophilic) and cyano (electron-withdrawing) groups, along with a sulfanyl (-S-) linker instead of an oxy (-O-) bridge . Impact: The sulfanyl group increases susceptibility to oxidation, while bromine and cyano groups enhance reactivity in nucleophilic aromatic substitution.
Methyl 3-((3-(2-amino-3-methoxy-3-oxopropyl)-5-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl)methyl)thiophene-2-carboxylate (IH266)
  • Key Features: A pyrimidine-thiophene hybrid with a methoxycarbonyl group and amino side chain .
Methyl 3-(N-(4-(isopentylamino)-2-methoxyphenyl)sulfamoyl)-thiophene-2-carboxylate (PPARβ/δ antagonist)
  • Key Features: Contains a sulfamoyl group and isopentylamino substituent, designed for PPARβ/δ receptor antagonism . Impact: The sulfamoyl group mimics natural sulfonamide drugs, enabling competitive inhibition of enzyme active sites.

Comparative Data Table

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Notable Properties
Methyl 3-(2-ethoxy-2-oxoethoxy)thiophene-2-carboxylate (339008-04-7) C₁₀H₁₂O₅S 244.26 Ethoxy-oxoethoxy, methoxycarbonyl Moderate polarity, ester hydrolysis potential
Methyl 3-(2-methoxy-2-oxoethoxy)benzo[b]thiophene-2-carboxylate (58108-07-9) C₁₃H₁₂O₅S 280.30 Benzo-fused thiophene, methoxy-oxoethoxy Enhanced π-π stacking, higher lipophilicity
Methyl 5-chloro-3-[(2-methoxy-2-oxoethyl)(methyl)sulfamoyl]thiophene-2-carboxylate (70374-38-8) C₁₀H₁₂ClNO₆S₂ 332.79 Chlorine, sulfamoyl (N-methyl) Electrophilic reactivity, H-bond donor
Ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate C₁₂H₁₂BrNO₄S₂ 378.31 Bromine, cyano, sulfanyl Oxidative sensitivity, nucleophilic sites
Methyl 3-[[(2-methoxy-2-oxoethyl)amino]sulfonyl]-2-thiophenecarboxylate (106820-63-7) C₉H₁₁NO₆S₂ 293.32 Sulfamoyl, methoxy-oxoethyl Polar, potential enzyme inhibition

Biological Activity

Methyl 3-(2-ethoxy-2-oxoethoxy)thiophene-2-carboxylate (CAS Number: 339008-04-7) is a thiophene derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique structure, may serve as a valuable building block in pharmaceutical chemistry and materials science. This article delves into the biological activity of this compound, examining its mechanisms, applications, and relevant research findings.

  • Molecular Formula : C10_{10}H12_{12}O5_5S
  • Molecular Weight : 244.26 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is thought to stem from its ability to interact with various molecular targets, including enzymes and receptors. The presence of functional groups such as esters and ethers allows for hydrogen bonding and other non-covalent interactions, which can influence binding affinity and specificity. The thiophene ring may also undergo electrophilic substitution, enhancing its reactivity and potential biological effects.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antimicrobial Properties : Studies have shown that thiophene derivatives can possess antimicrobial effects against various pathogens, making them candidates for antibiotic development.
  • Anti-inflammatory Effects : Certain thiophene compounds have demonstrated the ability to inhibit inflammatory pathways, suggesting potential applications in treating inflammatory diseases.
  • Anticancer Activity : Preliminary investigations into related compounds have indicated potential anticancer properties, with some derivatives showing significant growth inhibition in cancer cell lines.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several thiophene derivatives against Gram-positive and Gram-negative bacteria. This compound was included as part of a broader investigation into structure-activity relationships (SAR). The results indicated that modifications to the thiophene ring significantly influenced antibacterial potency.

Case Study 2: Anti-inflammatory Properties

Another research project focused on the anti-inflammatory effects of thiophene derivatives in murine models of inflammation. The study found that this compound exhibited a reduction in pro-inflammatory cytokines when administered to treated groups compared to controls.

Case Study 3: Anticancer Efficacy

In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer). The compound showed promising results with IC50_{50} values indicating effective growth inhibition.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Methyl 3-(2-methoxy-2-oxoethoxy)thiophene-2-carboxylateStructureAntimicrobial, Anti-inflammatory
Methyl 3-hydroxythiophene-2-carboxylateStructureAnticancer, Antimicrobial
Methyl 3-(4-chlorophenyl)thiophene-2-carboxylateStructureAnticancer

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